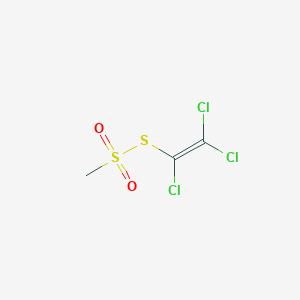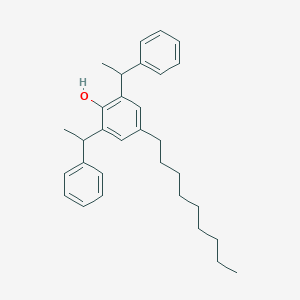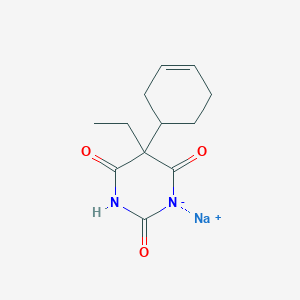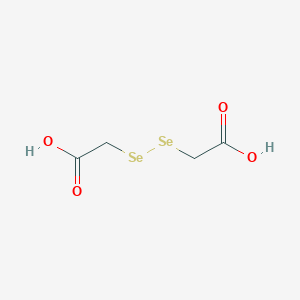
1,1,2-trichloro-2-methylsulfonylsulfanylethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-trichloro-2-methylsulfonylsulfanylethene is a chemical compound that belongs to the class of thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a trichlorovinyl group attached to the sulfur atom. Thioesters are known for their reactivity and are often used in organic synthesis and various industrial applications.
準備方法
The synthesis of methanesulfonic acid, thio-, S-trichlorovinyl ester can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with trichlorovinyl thiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography can also be employed to obtain high-purity methanesulfonic acid, thio-, S-trichlorovinyl ester .
化学反応の分析
1,1,2-trichloro-2-methylsulfonylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
科学的研究の応用
1,1,2-trichloro-2-methylsulfonylsulfanylethene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioester derivatives. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: Thioesters are important in biological systems, particularly in the biosynthesis of fatty acids and polyketides. This compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methanesulfonic acid, thio-, S-trichlorovinyl ester involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various chemical and biological processes. In biological systems, thioesters are involved in the activation of carboxylic acids, facilitating their incorporation into larger molecules.
類似化合物との比較
1,1,2-trichloro-2-methylsulfonylsulfanylethene can be compared with other thioesters such as:
Acetyl-CoA: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.
Benzyl thioacetate: Used in organic synthesis for the preparation of benzyl derivatives.
Ethyl thioacetate: Another thioester used in organic synthesis, particularly in the preparation of ethyl derivatives.
The uniqueness of methanesulfonic acid, thio-, S-trichlorovinyl ester lies in its trichlorovinyl group, which imparts distinct reactivity and properties compared to other thioesters.
特性
CAS番号 |
16626-99-6 |
|---|---|
分子式 |
C3H3Cl3O2S2 |
分子量 |
241.5 g/mol |
IUPAC名 |
1,1,2-trichloro-2-methylsulfonylsulfanylethene |
InChI |
InChI=1S/C3H3Cl3O2S2/c1-10(7,8)9-3(6)2(4)5/h1H3 |
InChIキー |
INOFEPBGTAZLCY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
正規SMILES |
CS(=O)(=O)SC(=C(Cl)Cl)Cl |
Key on ui other cas no. |
16626-99-6 |
同義語 |
Methanethiosulfonic acid S-(trichloroethenyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)









